molecular formula C22H15ClN4O4 B2793779 2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzamide CAS No. 898428-77-8

2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzamide

Cat. No.: B2793779
CAS No.: 898428-77-8
M. Wt: 434.84
InChI Key: GSJIAMXFXGTJSF-UHFFFAOYSA-N
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Description

2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzamide is a compound of interest within the realm of medicinal chemistry due to its unique structure and potential therapeutic applications. This compound features a quinazolinone scaffold, which is significant in medicinal chemistry for its role in various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Preparation of 2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzamide typically involves multi-step organic synthesis. Key steps may include:

  • Starting from 2-methyl-4-oxoquinazoline, synthesized via cyclization reactions.

  • Subsequent nitration of appropriate benzene derivatives to introduce the nitro group.

  • Chlorination reactions to introduce the chloro substituent.

  • Amide bond formation via condensation reactions between the intermediate carboxylic acid and amine derivatives under conditions such as coupling reagents like EDCI or DCC.

Industrial Production Methods: Large-scale production often follows similar routes but with optimizations for scalability and cost-efficiency. Techniques may include:

  • Batch or continuous flow reactors for enhanced reaction control.

  • Catalysts to lower the activation energy and increase yield.

  • Solvent recovery and recycling systems to minimize waste and cost.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including:

  • Oxidation: May be oxidized at the aromatic ring or the quinazolinone moiety.

  • Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

  • Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

  • Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or amines under basic conditions.

Major Products Formed:

  • Amino derivatives from nitro group reduction.

  • Various substituted derivatives depending on the nucleophile used in substitution reactions.

Scientific Research Applications

2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzamide is explored for its potential in:

  • Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmacological activities.

  • Biology: Studied for its interaction with biological macromolecules, influencing processes like enzyme inhibition or receptor modulation.

  • Medicine: Potential therapeutic agent in treating conditions like cancer, due to its ability to interfere with cellular processes.

  • Industry: Utilized in creating specialized materials or as intermediates in manufacturing other chemical products.

Mechanism of Action

The compound's mechanism involves interaction at the molecular level:

  • Molecular Targets: It may target specific enzymes or receptors, altering their activity.

  • Pathways Involved: Could involve pathways related to cell cycle regulation, apoptosis, or DNA repair mechanisms, depending on its structure and the biological context in which it operates.

Comparison:

  • Uniqueness: The presence of both the nitro and quinazolinone functionalities provides unique chemical reactivity and biological activity profiles compared to similar compounds.

  • Similar Compounds: Compounds such as 2-chloro-N-(phenyl)-5-nitrobenzamide or 2-methyl-4-oxoquinazolin-3(4H)-yl derivatives, which may share some structural features but differ in substituent positions and functional groups.

Conclusion

2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzamide represents a compound of considerable interest due to its distinctive structure and potential applications across various scientific disciplines. Its preparation, reactivity, and applications underscore its significance in the ongoing quest for novel and effective compounds in medicinal and industrial chemistry.

Properties

IUPAC Name

2-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O4/c1-13-24-20-8-3-2-7-17(20)22(29)26(13)15-6-4-5-14(11-15)25-21(28)18-12-16(27(30)31)9-10-19(18)23/h2-12H,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJIAMXFXGTJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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